(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity
(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant research findings associated with this compound.
The structure of the compound is characterized by a tetrahydrobenzo[b][1,4]oxazepin core and a thiophene substituent. The molecular formula is C21H24N2O4S with a molecular weight of 400.5 g/mol.
Property | Value |
---|---|
Molecular Formula | C21H24N2O4S |
Molecular Weight | 400.5 g/mol |
CAS Number | 1251711-38-2 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors within cellular pathways. It may modulate various signaling pathways through competitive inhibition or allosteric modulation of target proteins.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 50 µM.
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in cancer cells as evidenced by Annexin V staining.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both bacterial and fungal strains:
- Bacterial Inhibition : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 25 µg/mL.
- Fungal Activity : Against Candida albicans, the MIC was reported at 30 µg/mL.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Study on Cancer Cell Lines : A study published in MDPI evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated a reduction in cell viability by 60% after 48 hours of treatment at a concentration of 20 µM.
- Antimicrobial Efficacy : Research conducted by BenchChem demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains.
Properties
IUPAC Name |
(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-16-9-7-14(12-17(16)25-13-20(2,3)19(22)24)21-18(23)10-8-15-6-5-11-26-15/h5-12H,4,13H2,1-3H3,(H,21,23)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIMAMDASGTQHL-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CS3)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CS3)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.